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Compound of Interest

Compound Name: Tetratetracontane

Cat. No.: B166393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetratetetracontane (C₄₄H₉₀), a long-chain saturated hydrocarbon. The information presented

herein is intended to serve as a valuable resource for researchers and scientists engaged in

the identification, characterization, and analysis of this and similar long-chain alkanes. This

document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols

and visual workflows.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for n-tetratetracontane based on

established principles for long-chain alkanes and available spectral database information.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H NMR ~ 0.88 Triplet
Terminal methyl

protons (-CH₃)

~ 1.25 Singlet (broad)
Internal methylene

protons (-(CH₂)₄₂-)

¹³C NMR ~ 14.1 -
Terminal methyl

carbons (-CH₃)

~ 22.7 -

Methylene carbon

adjacent to methyl

group (-CH₂-CH₃)

~ 29.7 -

Bulk internal

methylene carbons (-

(CH₂)₃₈-)

~ 31.9 -

Methylene carbon

gamma to methyl

group (-CH₂-CH₂-

CH₃)

Note: Due to the long, repeating methylene chain, the ¹H NMR spectrum of tetratetracontane
is characterized by a large, broad singlet for the internal methylene protons. Similarly, the ¹³C

NMR spectrum shows a prominent peak for the bulk of the internal methylene carbons.

Table 2: Infrared (IR) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Assignment

2955 - 2965 Strong
Asymmetric C-H

Stretch
Methyl group (-CH₃)

2870 - 2880 Medium
Symmetric C-H

Stretch
Methyl group (-CH₃)

2915 - 2925 Strong
Asymmetric C-H

Stretch

Methylene group (-

CH₂-)

2850 - 2860 Medium
Symmetric C-H

Stretch

Methylene group (-

CH₂-)

1465 - 1475 Medium C-H Bend (Scissoring)
Methylene group (-

CH₂-)

1375 - 1385 Weak C-H Bend (Rocking) Methyl group (-CH₃)

720 - 730 Weak C-H Bend (Rocking)

Long chain of

methylene groups (-

(CH₂)ₙ-, n ≥ 4)

Note: The IR spectrum of long-chain alkanes is dominated by C-H stretching and bending

vibrations. The presence of a rocking vibration peak around 720-730 cm⁻¹ is characteristic of a

long chain of methylene units.[1]

Table 3: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity Assignment

57 High (often base peak) C₄H₉⁺ fragment

71 High C₅H₁₁⁺ fragment

85 Medium C₆H₁₃⁺ fragment

43 High C₃H₇⁺ fragment

[M-C₂H₅]⁺, [M-C₃H₇]⁺, etc. Low to Medium
Fragments from cleavage

along the carbon chain

618.7 (M⁺) Very Low to Absent Molecular Ion

Note: The mass spectrum of long-chain alkanes is characterized by a series of fragment ions

separated by 14 amu (CH₂). The molecular ion peak is often very weak or absent. The most

abundant peaks are typically in the lower mass range, corresponding to stable carbocation

fragments.[2] For tetratetracontane, the top three fragment ions are observed at m/z 57, 71,

and 43.[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for solid-state long-chain alkanes like tetratetracontane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh 5-25 mg of tetratetracontane for ¹H NMR or a saturated solution for ¹³C

NMR.[4]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean

NMR tube.[4]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube securely.
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Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve a homogeneous magnetic field.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-

45° and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. A greater number of scans will be

required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (approx. 50 mg) of tetratetracontane in a volatile solvent such

as methylene chloride.

Apply a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.

Instrument Setup:

Place the salt plate in the sample holder of the FT-IR spectrometer.
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Ensure the instrument's beam path is clear.

Data Acquisition:

Acquire a background spectrum of the empty salt plate.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Processing:

Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of tetratetracontane in a suitable volatile solvent, such as

hexane.

If necessary, perform a serial dilution to achieve a concentration appropriate for the

instrument's sensitivity.

Instrument Setup (Gas Chromatography):

Injector Temperature: 280 - 320 °C to ensure complete vaporization.

Carrier Gas: Helium or Hydrogen at a flow rate of 1-2 mL/min.

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp

up to a high temperature (e.g., 320°C) at a rate of 6°C/min and hold for an extended

period to ensure elution of the high-boiling point analyte.

Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary

phase, is suitable for alkane analysis.

Instrument Setup (Mass Spectrometry):
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight

of tetratetracontane (e.g., 650).

Data Acquisition and Processing:

Inject the sample into the GC.

The mass spectrometer will acquire mass spectra of the compounds as they elute from

the GC column.

Analyze the resulting chromatogram and mass spectra to identify tetratetracontane
based on its retention time and fragmentation pattern.

Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

experimental protocols described above.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert into Spectrometer Lock and Shim Acquire FID Fourier Transform Phase and Baseline Correction Analyze Spectrum

Click to download full resolution via product page

Figure 1: Workflow for NMR Spectroscopy.
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Figure 2: Workflow for IR Spectroscopy.

Sample Preparation GC Separation & MS Detection Data Analysis

Dissolve Sample in Volatile Solvent Dilute to Appropriate Concentration Inject into GC Separation on Column Elution and Ionization (EI) Mass Analysis Analyze Chromatogram Analyze Mass Spectrum

Click to download full resolution via product page

Figure 3: Workflow for GC-MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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